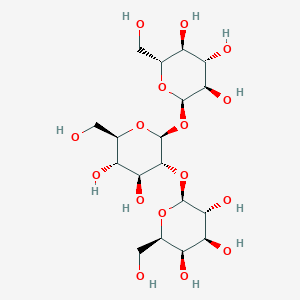
Glucosyl-O-galactosyl-(1-4)glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucosyl-O-galactosyl-(1-4)glucoside, also known as this compound, is a useful research compound. Its molecular formula is C18H32O16 and its molecular weight is 504.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
GOGG, with the molecular formula C18H32O16, consists of glucosyl and galactosyl units linked by glycosidic bonds. Its structure allows for specific interactions with enzymes and biological systems, making it a candidate for various applications in glycoscience and biocatalysis .
Biotechnological Applications
-
Enzyme Substrate in Glycosylation Reactions
- GOGG can serve as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This property is particularly useful in synthesizing complex carbohydrates and glycoconjugates.
- Case Study : Research has demonstrated that GOGG can be utilized in the enzymatic synthesis of oligosaccharides, enhancing yields compared to traditional methods .
- Prebiotic Potential
-
Pharmaceutical Applications
- GOGG's structural properties make it a candidate for drug formulation, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.
- Case Study : Investigations into glycosylated compounds have shown improved pharmacokinetic profiles when used as excipients in drug formulations .
Industrial Applications
- Food Industry
- Cosmetic Applications
Data Table: Summary of Applications
Propriétés
Numéro CAS |
141781-71-7 |
|---|---|
Formule moléculaire |
C18H32O16 |
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11+,12+,13-,14-,15-,16+,17-,18+/m1/s1 |
Clé InChI |
ZZQBFMYCMRVZFG-JYPKAZJXSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
Key on ui other cas no. |
141781-71-7 |
Synonymes |
alpha-D-glucosyl-O-beta-D-galactosyl-(1-4)-beta-D-glucoside Glu-Gla-Glu glucosyl lactoside glucosyl-O-galactosyl-(1-4)glucoside O-beta D-galactopyranosyl-(1-4)-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















